N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Overview
Description
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzanilides This compound is characterized by the presence of both piperazine and piperidine moieties, which are known for their significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps. One common route includes the reaction of 4-(4-methylpiperazin-1-yl)methylbenzaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as tyrosine kinases . These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. This inhibition is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
N-{5-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}: Another compound with similar structural features and pharmacological properties.
Uniqueness
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of piperazine and piperidine moieties, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27-15-17-29(18-16-27)24-11-7-21(8-12-24)19-26-25(30)23-9-5-22(6-10-23)20-28-13-3-2-4-14-28/h5-12H,2-4,13-20H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXSANJQBNTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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